molecular formula C19H17NOS B8242835 5-(Di-p-tolylamino)thiophene-2-carbaldehyde

5-(Di-p-tolylamino)thiophene-2-carbaldehyde

Cat. No.: B8242835
M. Wt: 307.4 g/mol
InChI Key: KIDANXQJPSEATQ-UHFFFAOYSA-N
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Description

5-(Di-p-tolylamino)thiophene-2-carbaldehyde is an organic compound with the molecular formula C25H21NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde typically involves the condensation of 2-thiophenecarboxaldehyde with di-p-tolylamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Di-p-tolylamino)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-(Di-p-tolylamino)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

5-(4-methyl-N-(4-methylphenyl)anilino)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14-3-7-16(8-4-14)20(17-9-5-15(2)6-10-17)19-12-11-18(13-21)22-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDANXQJPSEATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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